methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate
Description
Methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate is a structurally complex pyran derivative characterized by:
- A 4H-pyran core substituted with amino (NH₂), cyano (CN), and methyl carboxylate groups.
- A 3-bromophenyl ring at the 4-position, introducing steric bulk and electron-withdrawing effects.
- A sulfanylmethyl bridge linked to a cyclo-octa[b]pyridinyl moiety at the 2-position, conferring conformational rigidity and extended π-system interactions.
Its synthesis likely follows multi-component reactions involving cyanoacetates and aryl aldehydes, as seen in analogous pyran derivatives .
Properties
IUPAC Name |
methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN4O3S/c1-34-27(33)24-22(35-25(31)20(14-30)23(24)17-8-6-9-19(28)12-17)15-36-26-18(13-29)11-16-7-4-2-3-5-10-21(16)32-26/h6,8-9,11-12,23H,2-5,7,10,15,31H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTALUONFAIWYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)Br)C#N)N)CSC3=C(C=C4CCCCCCC4=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate (CAS No. 354556-65-3) is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests a diverse range of biological activities, particularly in the context of inflammatory diseases and enzyme inhibition. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured format.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 551.45 g/mol. The presence of multiple functional groups—such as cyano, amino, and bromophenyl—indicates potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H23BrN4O3S |
| Molecular Weight | 551.45 g/mol |
| CAS Number | 354556-65-3 |
Enzyme Inhibition
Research has indicated that compounds similar to methyl 6-amino-4-(3-bromophenyl)-5-cyano derivatives exhibit significant inhibitory effects on myeloperoxidase (MPO), an enzyme involved in inflammatory processes. MPO has been linked to oxidative stress in various diseases, including cardiovascular disorders. Inhibitors of MPO can potentially mitigate oxidative damage and inflammation.
Case Study: Myeloperoxidase Inhibition
A study published in The Journal of Pharmacology and Experimental Therapeutics highlighted the efficacy of aminopyridine derivatives as irreversible MPO inhibitors. These compounds demonstrated high selectivity and bioavailability, suggesting that methyl 6-amino derivatives may similarly inhibit MPO activity effectively in vivo .
Anti-inflammatory Effects
The anti-inflammatory properties of pyran derivatives have been explored extensively. Compounds containing the pyran ring system have shown promise in reducing inflammation through various mechanisms, including the modulation of cytokine production and inhibition of pro-inflammatory pathways.
Table 2: Summary of Biological Activities
Cytotoxicity Studies
Preliminary cytotoxicity assays have indicated that certain derivatives related to methyl 6-amino compounds exhibit selective cytotoxic effects against various cancer cell lines. These findings suggest a potential role in cancer therapy, warranting further investigation into the mechanisms involved.
The exact mechanism by which methyl 6-amino-4-(3-bromophenyl)-5-cyano exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzyme active sites or cellular receptors due to its structural features.
Proposed Mechanisms
- Enzyme Binding : The cyano and amino groups may facilitate binding to active sites on enzymes such as MPO.
- Receptor Modulation : The compound may interact with inflammatory mediators or receptors involved in signaling pathways.
- Oxidative Stress Reduction : By inhibiting MPO, the compound could reduce oxidative stress markers in affected tissues.
Scientific Research Applications
Enzyme Inhibition
Research has shown that compounds similar to methyl 6-amino derivatives exhibit significant inhibitory effects on myeloperoxidase (MPO), an enzyme linked to inflammatory processes. MPO inhibitors are being studied for their potential to mitigate oxidative stress in diseases such as cardiovascular disorders.
Case Study: Myeloperoxidase Inhibition
A study highlighted in The Journal of Pharmacology and Experimental Therapeutics demonstrated that aminopyridine derivatives effectively inhibit MPO activity. This suggests that methyl 6-amino derivatives may similarly provide therapeutic benefits by reducing oxidative damage and inflammation in vivo.
Anti-inflammatory Effects
Pyran derivatives have been extensively studied for their anti-inflammatory properties. These compounds can modulate cytokine production and inhibit pro-inflammatory pathways, making them promising candidates for treating inflammatory diseases .
Cytotoxicity Studies
Preliminary cytotoxicity assays indicate that methyl 6-amino compounds exhibit selective cytotoxic effects against various cancer cell lines. This suggests potential applications in cancer therapy, highlighting the need for further investigation into the underlying mechanisms of action.
Proposed Mechanisms of Action
The exact mechanisms by which methyl 6-amino-4-(3-bromophenyl)-5-cyano exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Binding : The cyano and amino groups may facilitate binding to active sites on enzymes like MPO.
- Receptor Modulation : The compound may interact with inflammatory mediators or receptors involved in signaling pathways.
- Oxidative Stress Reduction : By inhibiting MPO, the compound could reduce oxidative stress markers in affected tissues.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Significant inhibition of myeloperoxidase (MPO) |
| Anti-inflammatory | Modulation of cytokine production; inhibition of inflammation |
| Cytotoxicity | Selective effects against various cancer cell lines |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The table below compares key substituents and their implications:
Key Observations:
- 4-Position Aryl Groups: The 3-bromophenyl group in the target compound provides greater steric hindrance and polarizability compared to ethylphenyl (), chlorophenyl (), or trifluoromethylphenyl () substituents.
Research Findings and Methodological Considerations
- Structural Elucidation : Tools like SHELXL (for crystallography) and ORTEP-III (for molecular visualization) are critical for analyzing complex substituents in such compounds .
- Similarity Assessment: Computational methods (e.g., Tanimoto coefficients) highlight that minor substituent changes drastically alter bioactivity, underscoring the importance of the target’s unique groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
